molecular formula C10H7F5O2 B8000146 4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

4'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

Cat. No.: B8000146
M. Wt: 254.15 g/mol
InChI Key: MRFDVZBRULQMIB-UHFFFAOYSA-N
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Description

4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone is an organic compound characterized by the presence of an ethoxy group and multiple fluorine atoms attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the introduction of fluorine atoms into an acetophenone derivative. One common method is the fluorination of ethoxyacetophenone using reagents such as potassium fluoride or ammonium fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ethoxy group may also play a role in modulating the compound’s overall chemical behavior and interactions.

Comparison with Similar Compounds

    2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but lacks the ethoxy group.

    4’-Methoxy-2,2,2,3’,5’-pentafluoroacetophenone: Contains a methoxy group instead of an ethoxy group.

Uniqueness: 4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone is unique due to the combination of its ethoxy group and multiple fluorine atoms, which confer distinct chemical properties and potential applications. The presence of the ethoxy group can influence the compound’s solubility, reactivity, and overall behavior in various chemical and biological contexts.

Properties

IUPAC Name

1-(4-ethoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-2-17-8-6(11)3-5(4-7(8)12)9(16)10(13,14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFDVZBRULQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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